TrkA Kinase Inhibition Potency vs. N-(Thiophen-2-ylmethyl) Analog
In a head‑to‑head ELISA‑based TrkA kinase assay, N‑cyclopropyl‑2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)acetamide inhibited TrkA with an IC₅₀ of 40.6 nM [1]. The direct analog 2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)‑N‑(thiophen‑2‑ylmethyl)acetamide, which substitutes the cyclopropyl group for a thiophen‑2‑ylmethyl moiety, exhibited an IC₅₀ > 1,000 nM in the same assay format, representing a >25‑fold reduction in potency [1]. This demonstrates that the cyclopropyl group is a critical potency determinant for TrkA engagement.
| Evidence Dimension | TrkA kinase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 40.6 nM |
| Comparator Or Baseline | 2‑(4‑(3‑(2‑methoxyphenyl)ureido)phenyl)‑N‑(thiophen‑2‑ylmethyl)acetamide, IC₅₀ > 1,000 nM |
| Quantified Difference | >25‑fold (target compound 25× more potent) |
| Conditions | ELISA‑based TrkA kinase activity assay (Immulon 4HBX 384‑well plate, pH 7.5, 25°C) |
Why This Matters
Researchers studying TrkA‑dependent pain or neurotrophin pathways must select the cyclopropyl analog to achieve nanomolar target engagement; the thiophenyl analog is essentially inactive.
- [1] BindingDB Entry BDBM200611 (US Patents US10011604, US10590139, US9227975, US9796723). TrkA IC₅₀ data for N-cyclopropyl and N‑(thiophen‑2‑ylmethyl) analogs. BindingDB (2020). View Source
